2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one
Description
2-(2-Fluoroanilino)-4H-3,1-benzoxazin-4-one is a benzoxazinone derivative characterized by a fluorine atom at the ortho position of the anilino substituent attached to the 2-position of the benzoxazinone core. Its molecular formula is C₁₄H₉FN₂O₂, with a molecular weight of 260.23 g/mol (calculated based on analogous compounds in ). This compound is structurally related to bioactive benzoxazinones, which exhibit diverse applications, including enzyme inhibition (), herbicidal activity (), and material science ().
Properties
IUPAC Name |
2-(2-fluoroanilino)-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O2/c15-10-6-2-4-8-12(10)17-14-16-11-7-3-1-5-9(11)13(18)19-14/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYYAKGNULJHJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one typically involves the reaction of 2-fluoroaniline with a suitable benzoxazinone precursor. One common method involves the use of a Lewis acid catalyst, such as cerium(III) chloride or iron(III) chloride, to facilitate the oxidative coupling between 2-fluoroaniline and the benzoxazinone precursor . The reaction is usually carried out under mild conditions, with the temperature maintained at around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of microwave-assisted synthesis has also been explored to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoroanilino group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoxazinone derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways. For example, it has been shown to inhibit the activity of enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzoxazinones with substitutions at the 2-position exhibit varied physicochemical and biological properties depending on the substituent’s electronic and steric effects. Below is a comparative analysis of 2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one with structurally related derivatives:
Table 1: Key Properties of 4H-3,1-Benzoxazin-4-one Derivatives
Key Comparisons
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): The 4-nitrophenyl substituent (logP 2.8) in 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one enhances reactivity for further functionalization (). In contrast, the 2-fluoroanilino group balances lipophilicity (logP ~3.2) and metabolic stability, making it favorable for drug design. Heteroaryl Substitutions: Derivatives like 2-(furan-3-yl) () and 2-(2-thienyl) () exhibit antimicrobial properties, likely due to enhanced π-π interactions with biological targets.
Synthetic Accessibility: The 2-(4-chlorophenyl) derivative is synthesized in 89% yield via cyclodehydration (), while 2-(N-phthaloylmethyl) derivatives require multistep routes (). The fluoroanilino analog may follow similar cyclization protocols using 2-fluoroaniline and anthranilic acid derivatives.
Applications: Herbicides: 2-(3'-Trifluoromethylphenyl) derivatives () and 2-phenoxymethyl analogs () act as hormone-type inhibitors by targeting plant TIR1 receptors. Material Science: The bis-benzoxazinone UV-3638 () demonstrates strong UV absorption, while 2-(2-fluoroanilino) derivatives could be explored for flame-retardant applications (analogous to ).
Structure-Activity Relationships (SAR)
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may improve target binding compared to chlorine in chloro derivatives ().
- Amino vs. Aryl Substitutions: Amino-linked derivatives (e.g., 2-anilino) show enhanced enzyme inhibition () compared to aryl-substituted analogs, likely due to hydrogen-bonding interactions.
Biological Activity
2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a benzoxazine ring fused with a fluoroaniline moiety, which is crucial for its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Target Interactions : Similar compounds have been shown to interact with various biological targets, including enzymes and receptors. For instance, compounds with a similar structure have been reported to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, affecting downstream signaling pathways such as MAPK and AKT.
- Biochemical Pathways : The presence of the benzoxazine moiety suggests potential interactions with cellular pathways involved in inflammation and oxidative stress. Studies indicate that benzoxazine derivatives can activate the Nrf2-HO-1 pathway, which plays a critical role in cellular defense against oxidative stress .
Biological Activities
Research has demonstrated various biological activities associated with this compound:
- Antioxidant Activity : Compounds in this class have been shown to reduce reactive oxygen species (ROS) production in microglial cells, indicating potential neuroprotective effects .
- Anti-inflammatory Effects : In vitro studies have indicated that derivatives of benzoxazine can significantly reduce pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α upon stimulation with lipopolysaccharides (LPS) .
- Antimicrobial Properties : Preliminary tests suggest that this compound exhibits antifungal and antibacterial activities against various pathogens .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Neuroprotective Effects : A study explored the effects of benzoxazine derivatives on microglial cells exposed to LPS. The results showed that these compounds could significantly mitigate inflammation without inducing cytotoxicity .
- Antimicrobial Testing : In another research effort, synthesized benzoxazinone derivatives were tested for their antibacterial activity against Gram-positive and Gram-negative strains. The results indicated promising antimicrobial efficacy, suggesting potential therapeutic applications in treating infections .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Key Biological Activity | Mechanism of Action |
|---|---|---|
| 2-(2-nitroanilino)-4H-3,1-benzoxazin-4-one | Antimicrobial | Inhibition of bacterial growth |
| 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one | EGFR inhibition | Blocking signal transduction from EGFR |
| 2-(3-fluoroanilino)-4H-3,1-benzoxazin-4-one | Antioxidant | Activation of Nrf2-HO-1 pathway |
Q & A
Q. What are the established synthetic routes for 2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of 2-aminophenol derivatives with activated carbonyl groups. A common approach involves reacting 2-fluoroaniline with a benzoxazinone precursor (e.g., 2-chloro-4H-3,1-benzoxazin-4-one) under reflux in ethanol or toluene. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction purification .
- Catalysts : Lewis acids like ZnCl₂ improve cyclization efficiency by stabilizing intermediates .
- Temperature control : Reactions at 80–100°C minimize side products (e.g., hydrolysis derivatives) .
- Yield monitoring : Use HPLC or TLC (Rf values in ethyl acetate/hexane, 3:7) to track progress .
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Post-synthesis characterization employs:
- Melting point analysis : Compare observed values with literature data (e.g., 180–185°C for analogous benzoxazinones) .
- Spectroscopy :
- IR : Confirm C=O (1720–1740 cm⁻¹) and C-N (1600–1650 cm⁻¹) stretches .
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm) and NH signals (δ 10.5–11.0 ppm) verify substitution patterns .
- Elemental analysis : Carbon and nitrogen content should align with theoretical values (e.g., C: 63.5%, N: 9.2%) .
Advanced Research Questions
Q. How does the 2-fluoroanilino substituent influence electronic and steric properties compared to other aryl groups (e.g., methyl, trifluoromethyl)?
- Methodological Answer : The fluoro group’s electronegativity and small size alter reactivity:
- Electronic effects : The -F group withdraws electrons via inductive effects, reducing nucleophilic attack susceptibility at the C4 carbonyl compared to methyl-substituted analogs .
- Steric effects : Minimal steric hindrance allows for efficient π-stacking in crystal structures, as shown in XRD studies of similar compounds .
- Comparative table :
| Substituent | Electronic Effect | Biological Activity Trend |
|---|---|---|
| 2-Fluoro | Strong EWG | Enhanced enzyme inhibition |
| Methyl | Mild EDG | Moderate antimicrobial |
| Trifluoromethyl | Strong EWG | Altered pharmacokinetics |
Q. What computational strategies are effective in predicting the binding affinity of this compound to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to model interactions:
- Target selection : Prioritize enzymes with conserved catalytic sites (e.g., cyclooxygenase-2, β-lactamases) .
- Ligand preparation : Optimize geometry at the B3LYP/6-31G* level using Gaussian .
- Docking validation : Compare RMSD values (<2.0 Å) with co-crystallized ligands .
Case study: A fluoro-substituted analog showed a docking score of −9.2 kcal/mol against EGFR kinase, correlating with in vitro IC₅₀ = 12 µM .
Q. How can contradictory reports on antimicrobial activity across benzoxazinone derivatives be resolved?
- Methodological Answer : Discrepancies arise from structural variations and assay conditions. Mitigation strategies include:
- Standardized protocols : Use CLSI guidelines for MIC determination against S. aureus and E. coli .
- SAR analysis : Correlate substituent electronegativity with activity (e.g., 2-fluoro derivatives show 4× higher potency than methyl analogs) .
- Biofilm assays : Assess activity under biofilm-forming conditions to account for resistance mechanisms .
Data Analysis and Experimental Design
Q. What analytical techniques are critical for studying the stability of this compound under physiological conditions?
- Methodological Answer : Stability profiling involves:
- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours .
- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (>200°C indicates thermal stability) .
- Light exposure tests : UV-Vis spectroscopy tracks photodegradation (λmax = 310 nm) .
Q. What strategies optimize regioselectivity in derivatizing the benzoxazinone core?
- Methodological Answer : Regioselective functionalization is achieved via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
